
7-(2-Furyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Furyl)-1,4-thiazepane is an organic compound that features a seven-membered ring containing both sulfur and nitrogen atoms, with a furan ring attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with a suitable thiol or thioester under acidic or basic conditions to form the thiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for scalability. This might include the use of continuous flow reactors and the development of efficient purification techniques to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(2-Furyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan ring or the thiazepane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the thiazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-(2-Furyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 7-(2-Furyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. The furan ring and thiazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Furfural: An aldehyde derivative of furan, used in the production of resins and as a solvent.
Furfuryl Alcohol: A derivative of furfural, used in the manufacture of foundry resins and as a chemical intermediate.
2-Furyl Methyl Ketone: Used in flavorings and fragrances.
Uniqueness: 7-(2-Furyl)-1,4-thiazepane is unique due to the presence of both a furan ring and a thiazepane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
7-(furan-2-yl)-1,4-thiazepane |
InChI |
InChI=1S/C9H13NOS/c1-2-8(11-6-1)9-3-4-10-5-7-12-9/h1-2,6,9-10H,3-5,7H2 |
Clé InChI |
FXAQIBYIWTYVET-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCSC1C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



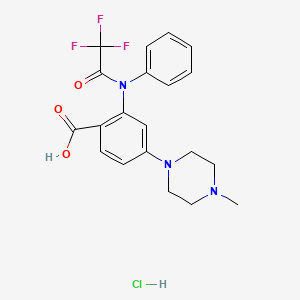
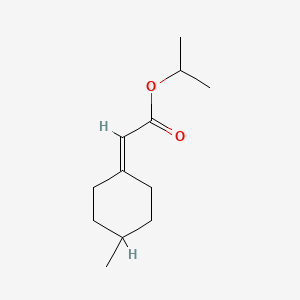
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

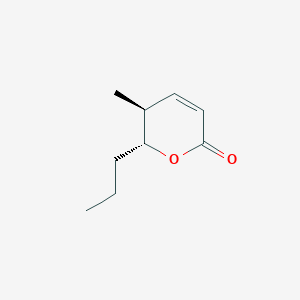


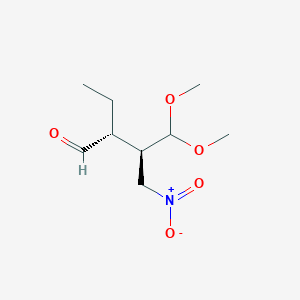
methanone](/img/structure/B12638649.png)

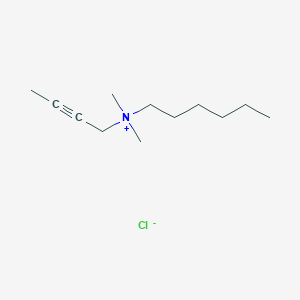
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
